Comparative Physicochemical Profiling: Lipophilicity (LogP) and Polar Surface Area (tPSA) vs. Key Analogs
4-(2-Piperidin-1-yl-ethyl)-phenylamine exhibits a distinct physicochemical profile compared to its closest analogs, which is critical for predicting its behavior in biological systems. Its calculated LogP of 2.4 (XLogP3-AA) positions it as more lipophilic than the simple building block aniline (LogP = 0.9) but notably less lipophilic than its phenol counterpart, 4-[2-(Piperidin-1-yl)ethyl]phenol (LogP = 2.36) [1][2]. The topological polar surface area (tPSA) of 29.26 Ų is also lower than the phenol analog (tPSA = 23.47 Ų), which has implications for membrane permeability [1]. These quantifiable differences underscore that the compound is not interchangeable with other common building blocks and provides a specific balance of properties that may be optimal for certain CNS-targeted applications.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | LogP: 2.4 (XLogP3-AA) ; tPSA: 29.26 Ų |
| Comparator Or Baseline | Aniline: LogP 0.9 ; 4-[2-(Piperidin-1-yl)ethyl]phenol: LogP 2.36, tPSA 23.47 Ų |
| Quantified Difference | ΔLogP = +1.5 (vs. Aniline); ΔLogP = +0.04 (vs. Phenol analog); ΔtPSA = +5.79 Ų (vs. Phenol analog) |
| Conditions | Calculated values from PubChem (XLogP3-AA) and ChemSpider (ACD/Labs). |
Why This Matters
These specific physicochemical parameters are used to predict oral bioavailability, CNS penetration, and general drug-likeness, making this compound a distinct and valuable tool for optimizing lead candidates within a specific property space.
- [1] PubChem. (2025). Compound Summary for CID 10703400, 4-(2-(Piperidin-1-yl)ethyl)aniline. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] PubChem. (n.d.). Compound Summary for CID 6115, Aniline. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
